1-Ethoxy-4-[3-(2-methylphenoxy)propoxy]benzene
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Overview
Description
1-Ethoxy-4-[3-(2-methylphenoxy)propoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of an ethoxy group and a propoxy group substituted with a 2-methylphenoxy moiety on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-4-[3-(2-methylphenoxy)propoxy]benzene typically involves the reaction of 1-ethoxy-4-hydroxybenzene with 3-(2-methylphenoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-4-[3-(2-methylphenoxy)propoxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products Formed
Oxidation: Quinones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
1-Ethoxy-4-[3-(2-methylphenoxy)propoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethoxy-4-[3-(2-methylphenoxy)propoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethoxy-4-[3-(4-methylphenoxy)propoxy]benzene
- 1-Ethoxy-3-[3-(4-methylphenoxy)propoxy]benzene
Comparison
Compared to its analogs, 1-Ethoxy-4-[3-(2-methylphenoxy)propoxy]benzene exhibits unique structural features that may influence its reactivity and interactions with biological targets
Properties
IUPAC Name |
1-ethoxy-4-[3-(2-methylphenoxy)propoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-3-19-16-9-11-17(12-10-16)20-13-6-14-21-18-8-5-4-7-15(18)2/h4-5,7-12H,3,6,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYQRCGZJMYDRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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